2-(Benzothiophen-3-yl)morpholine
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Overview
Description
2-(Benzothiophen-3-yl)morpholine is a heterocyclic compound that combines the structural features of benzothiophene and morpholine. Benzothiophene is an aromatic organic compound containing a sulfur atom, while morpholine is a saturated heterocycle containing both nitrogen and oxygen atoms. The combination of these two moieties results in a compound with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzothiophen-3-yl)morpholine typically involves the formation of the benzothiophene ring followed by the introduction of the morpholine moiety. One common method is the reaction of 3-bromobenzothiophene with morpholine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Catalysts and automated systems may also be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Benzothiophen-3-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert certain functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases (e.g., potassium carbonate), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions often involve elevated temperatures and the use of polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups at the benzothiophene ring.
Scientific Research Applications
2-(Benzothiophen-3-yl)morpholine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Benzothiophen-3-yl)morpholine involves its interaction with specific molecular targets and pathways. The benzothiophene moiety can interact with enzymes or receptors, while the morpholine ring can enhance the compound’s solubility and bioavailability. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Benzothiophen-3-yl)morpholine include:
Benzothiophene: An aromatic compound with a sulfur atom in the ring.
Morpholine: A saturated heterocycle containing nitrogen and oxygen atoms.
Benzofuran: An aromatic compound with an oxygen atom in the ring.
Uniqueness
This compound is unique due to the combination of benzothiophene and morpholine moieties, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H13NOS |
---|---|
Molecular Weight |
219.30 g/mol |
IUPAC Name |
2-(1-benzothiophen-3-yl)morpholine |
InChI |
InChI=1S/C12H13NOS/c1-2-4-12-9(3-1)10(8-15-12)11-7-13-5-6-14-11/h1-4,8,11,13H,5-7H2 |
InChI Key |
BTBVZMAFEFEYMT-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)C2=CSC3=CC=CC=C32 |
Origin of Product |
United States |
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